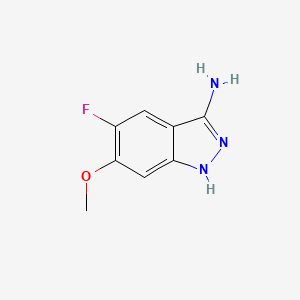

5-fluoro-6-methoxy-1H-indazol-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-6-methoxy-1H-indazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FN3O/c1-13-7-3-6-4(2-5(7)9)8(10)12-11-6/h2-3H,1H3,(H3,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQEUXIUXEWSRFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)NN=C2N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity and Preclinical Efficacy of 5 Fluoro 6 Methoxy 1h Indazol 3 Amine Derivatives

In Vitro Anti-Proliferative and Cytotoxic Studies

The effectiveness of these compounds in halting the growth of cancer cells has been a primary area of research.

A series of 1H-indazole-3-amine derivatives have been synthesized and evaluated for their anti-proliferative activity against a panel of human cancer cell lines. In one study, these compounds were tested against human chronic myeloid leukemia (K562), lung cancer (A549), prostate cancer (PC-3), and hepatoma (HepG-2) cells. The results indicated that many of these derivatives exhibit significant anti-proliferative effects, particularly against the K562 cell line. For instance, a specific derivative, compound 6o, demonstrated a promising inhibitory effect on K562 cells with a 50% inhibitory concentration (IC50) value of 5.15 µM. This particular compound also showed a degree of selectivity, with a lower cytotoxic effect on normal human embryonic kidney cells (HEK-293), with an IC50 of 33.2 µM.

Another derivative, compound 5k, showed the most potent inhibitory effect against the HepG-2 cell line with an IC50 of 3.32 µM. However, this compound also exhibited high toxicity towards normal HEK-293 cells (IC50 = 12.17 µM), indicating a lack of selectivity. The anti-proliferative activities of selected derivatives are summarized in the table below.

Table 1: In Vitro Anti-proliferative Activity of Selected 1H-Indazole-3-amine Derivatives

| Compound | K562 (IC50, µM) | A549 (IC50, µM) | PC-3 (IC50, µM) | HepG-2 (IC50, µM) |

|---|---|---|---|---|

| 6o | 5.15 | >50 | >50 | >50 |

| 5k | 10.21 | 21.53 | 19.86 | 3.32 |

| 5-Fu | 35.62 | 28.31 | 31.54 | 25.19 |

The efficacy of these novel indazole derivatives has been compared to established chemotherapeutic agents. In the aforementioned study, 5-fluorouracil (B62378) (5-Fu), a widely used anticancer drug, was used as a positive control. The results showed that some of the synthesized indazole derivatives, such as compound 6o against K562 cells (IC50 = 5.15 µM), were significantly more potent than 5-Fu (IC50 = 35.62 µM against K562). Furthermore, compound 6o demonstrated a much higher selectivity index (SI = 6.45) for cancer cells over normal cells compared to 5-Fu (SI = 0.14), suggesting a potentially better safety profile.

Enzyme Inhibition Profiling

The mechanism of action for many of these indazole derivatives is believed to be through the inhibition of key enzymes involved in cell growth and proliferation, particularly kinases.

Derivatives of 1H-indazol-3-amine have been investigated as inhibitors of a range of protein kinases.

Bcr-Abl: Several studies have focused on the development of 1H-indazol-3-amine derivatives as inhibitors of the Bcr-Abl kinase, which is implicated in chronic myeloid leukemia (CML). One study reported a series of N,N'-dibenzoylpiperazine derivatives with a 1H-indazol-3-amine core that exhibited potent inhibitory activity against both wild-type Bcr-Abl and the T315I mutant, which is resistant to many existing inhibitors. Compound 11a from this series showed an IC50 of 0.014 µM against wild-type Bcr-Abl and 0.45 µM against the T315I mutant. bohrium.com Another study on 6-phenyl-1H-indazol-3-amine derivatives also identified potent inhibitors of both wild-type and T315I Bcr-Abl, with compound Y9 having IC50 values of 0.043 µM and 0.17 µM, respectively. nih.gov More recently, a diarylamide 3-aminoindazole derivative, AKE-72, was identified as a potent pan-BCR-ABL inhibitor with IC50 values of < 0.5 nM for the wild-type and 9 nM for the T315I mutant. tandfonline.comnih.gov

EGFR: The indazole scaffold has been explored for the development of epidermal growth factor receptor (EGFR) inhibitors. researchgate.net Research in this area has led to the development of indazole-based covalent inhibitors that can target drug-resistant EGFR mutants. acs.org

FGFR: Fibroblast growth factor receptor (FGFR) is another important target for indazole-based inhibitors. A series of 1H-indazole derivatives were designed and evaluated as potent FGFR1 inhibitors. researchgate.net

Pim Kinases: The discovery of 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors has been reported, highlighting the versatility of the indazole scaffold in targeting this family of serine/threonine kinases. nih.gov

Haspin: Novel N1-acylated 5-(4-pyridinyl)indazole derivatives have been identified as potent and selective inhibitors of Haspin kinase, a key regulator of mitosis. uni-saarland.de One compound, 19 (4-acetyl benzoyl), showed high selectivity for haspin with an IC50 of 0.155 μM. nih.gov

RIP2 Kinase: A significant finding in this area is the identification of 6-(tert-Butylsulfonyl)-N-(5-fluoro-1H-indazol-3-yl)quinolin-4-amine (GSK583) as a highly potent and selective inhibitor of RIP2 kinase, a key component of the innate immune system.

Beyond kinases, the inhibitory potential of 5-fluoro-6-methoxy-1H-indazol-3-amine derivatives against other enzyme targets is an area of active investigation.

CYP1A2: Research into indazole-based compounds has included efforts to mitigate liabilities such as the induction of cytochrome P450 enzymes. For instance, a study on mGlu4 positive allosteric modulators with a 1H-pyrazolo[4,3-b]pyridine-3-amine scaffold, which has structural similarities to the indazole core, aimed to reduce CYP1A2 induction.

Glucokinase: While not focused on inhibition, the indazole scaffold has been utilized in the design of glucokinase activators for the potential treatment of type 2 diabetes, indicating that this class of compounds can interact with this key enzyme in glucose metabolism. researchgate.net

IDO1: Indoleamine 2,3-dioxygenase 1 (IDO1) is an important target in cancer immunotherapy. Some research has been conducted on indazole derivatives as IDO1 inhibitors. researchgate.net For example, novel 1,3-dimethyl-6-amino indazole derivatives have been designed and shown to suppress IDO1 expression. researchgate.net

MAO-B: While specific data on this compound derivatives is limited, related indole-based compounds have been developed as potent and selective inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in Parkinson's disease. nih.gov

DNA Gyrase: Although not directly involving indazole derivatives, novel 3-fluoro-6-methoxyquinoline (B1245202) derivatives, which share some structural features with the subject compound, have been reported as inhibitors of bacterial DNA gyrase and topoisomerase IV.

Receptor Modulation Studies

Currently, there is limited specific information available in the public domain regarding the receptor modulation activities of this compound derivatives. Research on indazole-based compounds has shown their potential to interact with various receptors, such as the ALK5 receptor, but direct studies on the specific derivatives of interest are not yet widely reported. nih.gov

Investigation of Cannabinoid Receptor (CB1) Agonist Activity

Derivatives of the indazole core are prominent within the class of synthetic cannabinoid receptor agonists (SCRAs). These compounds are designed to bind to and activate cannabinoid receptors, primarily the CB1 receptor, which is responsible for the psychoactive effects of cannabinoids.

Research into halogenated indazole SCRAs has shown that the nature and position of the halogen can significantly impact potency. A systematic in vitro study of 19 SCRAs with a halogenated indazole core revealed that analogs with a fluorine atom at the 5-position of the indazole core generally exhibited the lowest EC₅₀ values, indicating higher potency. For SCRAs featuring a methyl ester head moiety, chlorinated analogs were the next most potent, followed by brominated analogs. Conversely, for derivatives with an amide head moiety, this potency relationship was inverted. Despite these differences, most halogenated compounds displayed potency similar to their non-halogenated counterparts. The study also highlighted that among different head moieties, tert-leucine methyl ester derivatives were the most potent.

| Compound Class | Substitution at Position 5 | Observed Potency (EC₅₀) |

|---|---|---|

| Indazole Core SCRAs | Fluorine | Lowest EC₅₀ values (most potent) |

| Methyl Ester Head Moiety SCRAs | Chlorine | Lower EC₅₀ than brominated analogs |

| Methyl Ester Head Moiety SCRAs | Bromine | Higher EC₅₀ than fluorinated/chlorinated analogs |

| Amide Head Moiety SCRAs | Bromine | Lower EC₅₀ than chlorinated analogs |

Assessment of CC-Chemokine Receptor 4 (CCR4) Antagonism

CC-Chemokine Receptor 4 (CCR4) has been identified as a key target in inflammatory diseases due to its role in guiding the migration of leukocytes. nih.gov A series of indazole arylsulfonamides has been synthesized and evaluated as allosteric antagonists for the human CCR4 receptor. nih.govacs.org

Structure-activity relationship (SAR) studies revealed specific requirements for potent antagonism:

Indazole Core Substitution : Methoxy (B1213986) or hydroxyl groups at the C4 position of the indazole ring were found to be the most potent substituents. nih.gov The C6 position was preferred for substitution, and only small groups were tolerated at the C5, C6, or C7 positions. nih.gov

N3-Substituent : The most effective substituent at the N3 position was determined to be 5-chlorothiophene-2-sulfonamide. nih.gov

N1-Substituent : At the N1 position, meta-substituted benzyl (B1604629) groups containing an α-amino-3-[(methylamino)acyl]-group yielded the highest potency. nih.gov

While compounds with strongly basic amino groups showed low oral absorption, less basic analogs like morpholines demonstrated good oral absorption but also high clearance. nih.gov Through this optimization process, analogue 6 (GSK2233A) was identified as the most potent compound with high absorption and was selected for further development. nih.gov These aryl sulfonamide antagonists function by binding to an intracellular allosteric site on the CCR4 receptor, known as site II. nih.govacs.org

Exploration of Additional Biological Activities

Antimicrobial Efficacy (Antibacterial, Antifungal Properties)

The indazole scaffold is a core component of various compounds demonstrating a wide spectrum of biological activities, including antimicrobial properties. mdpi.com Synthetic schemes have yielded series of indazole derivatives that have been subjected to bioassays to evaluate their antibacterial and antifungal efficacy. longdom.org For instance, one study found that compound 4c from a synthesized series showed potential antifungal activity against Candida albicans and Rhizopus oryzae. longdom.org The diverse functional groups that can be attached to the indazole ring allow for the development of derivatives with significant antimicrobial potential. researchgate.net

Anti-inflammatory Effects of Indazole Derivatives

Indazole derivatives are well-documented for their anti-inflammatory properties, with some compounds like benzydamine (B159093) being commercially available anti-inflammatory drugs. researchgate.net Research has explored the mechanisms underlying these effects. One study on indazole and its derivatives in a carrageenan-induced hind paw edema model in rats showed significant, dose-dependent, and time-dependent inhibition of inflammation. The compound 5–aminoindazole produced a maximum edema inhibition of 83.09% at a dose of 100 mg/kg.

The anti-inflammatory action of these indazoles is believed to be mediated through the inhibition of cyclooxygenase-2 (COX-2), pro-inflammatory cytokines such as Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β), and free radical scavenging activity. This multifaceted mechanism highlights the potential of the indazole scaffold in developing new anti-inflammatory agents. researchgate.net

| Compound | Dose (mg/kg) | Maximum Paw Edema Inhibition (%) | Mechanism of Action |

|---|---|---|---|

| 5–aminoindazole | 100 | 83.09% | Inhibition of COX-2, TNF-α, IL-1β; Free radical scavenging |

| Other Investigated Indazoles | 100 | 61.03% – 83.09% |

Potential Antimalarial Activity

The emergence of resistance to current antimalarial therapies necessitates the discovery of new drugs with novel mechanisms of action. A specific indazole derivative, 7-[(7-methoxy-4,5-dihydro-1H-benzo[g]indazol-3-yl)carbonyl]-2-phenyl-5,6,7,8-tetrahydropyrazolo[1,5-a]pyrido[4,3-d]pyrimidin-9(1H)-one (MCL) , was identified through molecular docking as a potential inhibitor of an essential Plasmodium falciparum protein involved in red blood cell invasion.

In vivo studies in P. berghei-infected mice demonstrated that MCL significantly reduced malaria parasites. The compound exhibited an EC₅₀ value of 37.32 on day 3, which improved to 22.26 on day 7. At its maximum tested dose of 50 μM, it achieved a parasite clearance rate of 83.75%. Furthermore, when used in combination with artemisinin, MCL showed a parasite suppression rate of 48% after a 3-day single oral dose. These findings suggest that this methoxy-indazole derivative can act as a schizonticidal drug, disrupting the invasion and reinvasion of red blood cells by the parasite.

Role as Antithrombotic Agents

Certain indazole derivatives have been synthesized and evaluated for their potential as antithrombotic agents. In a study of fifteen new indazole derivatives, compounds 4f and 4g were the most active in vitro, inhibiting collagen-induced blood platelet aggregation with IC₅₀ values of 85 µM and 90 µM, respectively. nih.govresearchgate.net

Further in vivo testing in rats showed that three of the compounds significantly inhibited the formation of thrombi in arterioles and venules after oral administration. nih.govresearchgate.net The strongest effect was observed with compound 4j , which resulted in a 15% inhibition in arterioles and 7% in venules. nih.govresearchgate.net Subsequent experiments indicated that compound 4j likely exerts its effect not by activating soluble guanylate cyclase, but by inhibiting the phosphodiesterase isoform PDE 5. nih.gov This suggests that indazole-based structures could serve as a foundation for developing new platelet aggregation inhibitors. nih.gov

Mechanistic Investigations of 5 Fluoro 6 Methoxy 1h Indazol 3 Amine S Biological Actions

Cellular Pathway Modulation

The compound's influence extends to fundamental cellular processes that govern cell survival, proliferation, and death. By intervening in these pathways, derivatives of 5-fluoro-6-methoxy-1H-indazol-3-amine can decisively alter the behavior of diseased cells.

Induction of Apoptosis and Regulation of Apoptosis-Related Proteins (e.g., Bcl2, Bax)

Apoptosis, or programmed cell death, is a vital process for eliminating damaged or cancerous cells. The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of this pathway, with members like Bcl-2 itself acting as anti-apoptotic proteins, while others, such as Bax, are pro-apoptotic. nih.govnih.gov The balance between these opposing factions determines whether a cell lives or dies. nih.gov Anti-apoptotic proteins work by sequestering their pro-apoptotic counterparts, preventing them from initiating the mitochondrial outer membrane permeabilization (MOMP) that commits a cell to apoptosis. nih.govnih.gov

Mechanistic studies on structurally related indazole derivatives have shown that they can induce apoptosis by modulating the expression of these key regulatory proteins. For instance, certain 1H-indazole-3-amine derivatives have been confirmed to affect apoptosis by inhibiting members of the Bcl-2 family. nih.gov By suppressing anti-apoptotic proteins like Bcl-2, these compounds can unleash pro-apoptotic proteins such as Bax. nih.gov Activated Bax can then translocate to the mitochondria and trigger the cascade of events leading to cell death, a common goal in cancer chemotherapy. nih.gov A decrease in Bcl-2 expression coupled with an increase in Bax expression shifts the cellular balance in favor of apoptosis, providing a key mechanism for the anti-tumor activity of these compounds. nih.gov

Mechanisms of Cell Cycle Arrest (e.g., G0/G1 Phase Blockade)

The cell cycle is a tightly regulated series of events that leads to cell division and proliferation. Cancer is often characterized by the loss of this control. mdpi.com Targeting the cell cycle is therefore a cornerstone of cancer therapy. Several studies have demonstrated that various chemical agents can halt the progression of the cell cycle at specific checkpoints, such as the G0/G1 phase. researchgate.netnih.govnih.gov This arrest prevents the cell from entering the S phase, where DNA replication occurs, effectively stopping proliferation. mdpi.com

Derivatives of 1H-indazole-3-amine have been shown to induce this cytostatic effect. nih.gov The mechanism of G0/G1 arrest often involves the modulation of key regulatory proteins, including cyclins and cyclin-dependent kinases (CDKs). researchgate.net For example, a decrease in the expression of cyclin D1, CDK4, and CDK2 can lead to the dephosphorylation of the retinoblastoma protein (Rb), which in turn blocks the G1/S transition. mdpi.com By causing an accumulation of cells in the G0/G1 phase, these compounds can significantly inhibit tumor growth. nih.govresearchgate.net

| Treatment Concentration | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |

|---|---|---|---|

| Control | 19.62% | 80.38% | 0% |

| 1 µM | 47.97% | N/A | N/A |

| 4 µM | 52.31% | N/A | N/A |

| 8 µM | 63.68% | N/A | N/A |

| 12 µM | 78.12% | N/A | N/A |

Data adapted from a study on HCT 116 cells treated with a related compound, showing a dose-dependent increase in the G1 phase population. researchgate.net

Influence on the P53/MDM2 Signaling Pathway

The p53 tumor suppressor protein is a critical transcription factor that responds to cellular stress, including DNA damage, by orchestrating DNA repair, cell cycle arrest, and apoptosis. nih.govnih.gov The function of p53 is tightly controlled by its negative regulator, murine double minute 2 (MDM2), an E3 ubiquitin ligase that targets p53 for degradation. nih.gov In many cancers, the p53 pathway is inactivated, often through the overexpression of MDM2. nih.gov

Restoring p53 function by inhibiting the p53-MDM2 interaction is a promising therapeutic strategy. nih.govnih.gov Research has indicated that 1H-indazole-3-amine derivatives can influence the p53/MDM2 signaling pathway in a concentration-dependent manner. nih.gov By disrupting the MDM2-mediated degradation of p53, these compounds can lead to an accumulation of p53 protein. nih.gov Elevated p53 levels can then transcriptionally activate target genes that promote cell cycle arrest and apoptosis, further contributing to the compound's anti-tumor effects. nih.govnih.gov

Molecular Target Identification and Validation

Identifying the direct molecular targets of a compound and validating the interaction is fundamental to understanding its mechanism of action and potential for selective therapy. The 1H-indazole-3-amine scaffold has proven to be an effective hinge-binding fragment for various enzymes, particularly kinases. nih.gov

Characterization of Binding Affinities with Specific Kinases and Receptors

Kinases are a large family of enzymes that play pivotal roles in cellular signaling, and their dysregulation is a common feature of cancer. nih.gov The 1H-indazole-3-amine core structure is present in several kinase inhibitors. nih.gov A key example is the compound 6-(tert-butylsulfonyl)-N-(5-fluoro-1H-indazol-3-yl)quinolin-4-amine (GSK583), which incorporates the 5-fluoro-1H-indazol-3-amine moiety. nih.gov This compound has been identified as a highly potent and selective inhibitor of Receptor-Interacting Protein Serine-Threonine Kinase 2 (RIPK2). nih.govsci-hub.st

RIPK2 is a central kinase in the innate immune system, mediating signaling from the pattern recognition receptors NOD1 and NOD2. nih.govfrontiersin.org Biophysical evidence has confirmed that compounds containing the 4-aminoquinoline (B48711) and 5-fluoro-1H-indazol-3-amine scaffolds bind within the ATP-binding site of the RIPK2 kinase domain. sci-hub.st This direct interaction prevents the kinase from performing its function, thereby blocking downstream inflammatory signaling pathways. nih.gov The high potency and selectivity of such compounds for RIPK2 over other kinases make them valuable tools for studying NOD1/2-mediated diseases and as potential therapeutic agents. nih.govacs.org

| Compound Structure | Target Kinase | Binding Affinity (Kd) |

|---|---|---|

| 4-amino-5-fluoro-3-[6-(4-methylpiperazin-1-yl)-1H-...] | Serine/threonine-protein kinase PIM1 | 4.80 nM |

| 6-methoxy-7-(3-piperidin...) | Tyrosine-protein kinase ABL1 | 29 nM |

| GSK583 | Receptor-Interacting Protein Serine-Threonine Kinase 2 (RIPK2) | High Potency (Specific value not publicly detailed but implied to be potent) nih.gov |

Data adapted from public databases and literature, illustrating the potential of the fluoro-indazol-amine scaffold in targeting various kinases. nih.gov

Elucidation of Protein-Protein Interaction Disruption (e.g., RIPK2-XIAP)

Beyond direct enzyme inhibition, disrupting critical protein-protein interactions is another mechanism by which small molecules can exert therapeutic effects. In the RIPK2 signaling pathway, the interaction with X-linked inhibitor of apoptosis (XIAP), an E3 ligase, is crucial. nih.gov XIAP ubiquitinates RIPK2, a post-translational modification essential for the recruitment of downstream signaling components and subsequent activation of pathways like NF-κB. nih.gov

Disruption of the XIAP-RIPK2 interaction blocks RIPK2 ubiquitination and consequently halts downstream signaling. nih.gov While inhibitors like GSK583 act by blocking the kinase's ATP binding site, this inhibition of RIPK2's catalytic function effectively prevents the autophosphorylation required for subsequent steps, including efficient interaction with and ubiquitination by XIAP. nih.gov Therefore, by targeting RIPK2, compounds derived from this compound indirectly disrupt the productive RIPK2-XIAP interaction, providing a clear example of how kinase inhibition can lead to the uncoupling of essential protein-protein interactions within a signaling complex. nih.govnih.gov

Impact on Drug Metabolism Pathways (e.g., Cytochrome P450 Enzymes)

A thorough review of scientific literature reveals a notable absence of specific studies investigating the direct impact of this compound on drug metabolism pathways, particularly its interaction with the Cytochrome P450 (CYP450) family of enzymes. The CYP450 enzymes are crucial for the metabolism of a vast array of xenobiotics, including many therapeutic drugs. Therefore, any potential inhibition or induction of these enzymes by a chemical compound is of significant interest in predicting potential drug-drug interactions.

Given the lack of direct data for this compound, an understanding of its potential effects on drug metabolism can be inferred by examining the behavior of structurally related indazole and imidazole (B134444) derivatives. Compounds containing an indazole or pyrazole (B372694) core have been identified as having the potential to interact with various CYP450 isoforms.

Research into other indazole-containing compounds has shown that this chemical scaffold can be associated with the inhibition of certain CYP enzymes. For instance, some indazole derivatives have been investigated for their inhibitory effects on enzymes like CYP3A4. It is important to note, however, that the specific substitutions on the indazole ring play a critical role in determining the potency and selectivity of such inhibition.

Furthermore, studies on imidazole derivatives, which share a nitrogen-containing heterocyclic ring system with indazoles, have demonstrated significant inhibitory effects on multiple CYP450 enzymes. These compounds are known to interact with the heme iron of the CYP enzyme, leading to inhibition of its metabolic activity. This known interaction of a related chemical class highlights the possibility that indazole-containing compounds could exhibit similar properties.

To provide a contextual understanding of how this class of compounds can interact with drug-metabolizing enzymes, the following table summarizes the inhibitory effects of various imidazole derivatives on different CYP450 isoforms. It must be explicitly stated that this data is presented for illustrative purposes and does not represent the effects of this compound.

| Compound | CYP450 Isoform | Inhibitory Effect (Ki, µM) |

|---|---|---|

| Sulconazole | CYP1A2 | 0.4 |

| Tioconazole | CYP1A2 | 0.4 |

| Miconazole | CYP2B6 | 0.05 |

| Sulconazole | CYP2B6 | 0.04 |

| Sulconazole | CYP2C9 | 0.01 |

| Miconazole | CYP2C19 | 0.05 |

| Sulconazole | CYP2C19 | 0.008 |

| Tioconazole | CYP2C19 | 0.04 |

| Miconazole | CYP2D6 | 0.70 |

| Sulconazole | CYP2D6 | 0.40 |

| Tioconazole | CYP2E1 | 0.4 |

| Clotrimazole | CYP3A4 | 0.02 |

| Miconazole | CYP3A4 | 0.03 |

| Tioconazole | CYP3A4 | 0.02 |

This table presents data on the inhibitory potential of several imidazole antifungal agents against various cytochrome P450 isoforms. The Ki value represents the inhibition constant, with lower values indicating greater potency. This information is derived from studies on related compounds and is not specific to this compound. nih.gov

Structure Activity Relationship Sar Studies of 5 Fluoro 6 Methoxy 1h Indazol 3 Amine and Its Analogues

Influence of Substituent Position and Chemical Nature on Biological Efficacy

The biological activity of indazole derivatives is highly sensitive to the nature and position of substituents on the indazole core. Strategic modifications can significantly impact potency, selectivity, and pharmacokinetic properties.

Critical Role of Fluorine and Methoxy (B1213986) Groups in Modulating Activity

The presence of fluorine and methoxy groups on the indazole ring can profoundly influence the compound's biological profile. The incorporation of fluorine atoms into heterocyclic compounds is a common strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity to target proteins. nih.govmdpi.com The highly electronegative nature of fluorine can alter the electronic properties of the molecule, potentially leading to stronger interactions with biological targets. mdpi.com For instance, the replacement of a hydrogen atom with fluorine can block metabolic hotspots, thereby increasing the compound's half-life. mdpi.com In the context of indazole derivatives, the position of the fluorine substituent is critical. Studies on Rho kinase (ROCK1) inhibitors have shown that a fluorine atom at the C6 position of the indazole ring significantly enhanced inhibitory potency and oral bioavailability compared to a fluorine at the C4 position. nih.gov

The methoxy group, an electron-donating substituent, also plays a pivotal role in modulating biological activity. Its presence can influence the compound's solubility, membrane permeability, and interaction with target enzymes. In some cases, the methoxy group can be crucial for establishing key hydrogen bonds within the active site of a target protein. For example, in a series of 1H-indazole derivatives, the presence of a methoxy group was found to be important for their activity. austinpublishinggroup.com The interplay between the electron-withdrawing fluorine atom and the electron-donating methoxy group in 5-fluoro-6-methoxy-1H-indazol-3-amine likely creates a unique electronic environment that contributes to its specific biological activity.

Significance of Aryl Substituents at the C3 and C6 Positions of the Indazole Core

Substitutions at the C3 and C6 positions of the indazole core are of particular importance in determining the biological activity of its derivatives. The C3 position is frequently functionalized, and the nature of the substituent at this position can dramatically alter the compound's potency and selectivity. chim.it The introduction of various aryl groups at the C3 position has been a successful strategy in the development of potent inhibitors for a range of biological targets. nih.gov For example, in the development of inhibitors for fibroblast growth factor receptors (FGFRs), a 6-(3-methoxyphenyl)-1H-indazol-3-amine derivative showed promising inhibitory activity. nih.gov Further optimization of the aryl substituent at the C3 position is a common strategy to enhance biological efficacy. nih.gov

Effects of N-Substitutions on the Indazole Ring System on Biological Potency

The nitrogen atoms of the indazole ring system are also key points for chemical modification that can significantly impact biological potency. N-alkylation of the indazole ring can occur at either the N-1 or N-2 position, and the resulting regioisomers can exhibit distinct biological activities. beilstein-journals.orgresearchgate.net The regioselectivity of N-alkylation is influenced by both steric and electronic effects of the substituents already present on the indazole ring. beilstein-journals.orgresearchgate.net For instance, certain substituents at the C7 position can direct alkylation to the N-2 position. beilstein-journals.orgresearchgate.net

Rational Design Principles for Enhanced Selectivity and Potency

The development of potent and selective indazole-based compounds often relies on rational design principles that leverage our understanding of SAR. These strategies aim to optimize the interaction of the molecule with its biological target while minimizing off-target effects.

Application of Scaffold Hopping and Molecular Hybridization Strategies

Scaffold hopping is a powerful strategy in drug discovery that involves replacing the core structure of a known active compound with a different, isofunctional scaffold while retaining key pharmacophoric features. This approach can lead to the discovery of novel chemical series with improved properties, such as enhanced potency, better selectivity, or a more favorable pharmacokinetic profile. In the context of indazole derivatives, scaffold hopping from an indole (B1671886) to an indazole core has been successfully employed to develop dual MCL-1/BCL-2 inhibitors from MCL-1 selective leads. rsc.org This demonstrates the utility of the indazole scaffold as a bioisostere for other privileged heterocyclic structures.

Molecular hybridization involves combining two or more pharmacophoric units from different bioactive molecules into a single new molecule. This strategy aims to create a hybrid compound with a synergistic or additive effect, or with a novel biological activity profile. A series of 1H-indazole-3-amine derivatives were designed and synthesized using a molecular hybridization strategy to develop potent antitumor agents. mdpi.com This approach allows for the exploration of new chemical space and the potential to address complex biological targets.

Optimization Techniques for Improving Enzyme Inhibitory and Cellular Activity

Once a promising indazole-based lead compound is identified, further optimization is often required to improve its enzyme inhibitory and cellular activity. This can involve a variety of techniques aimed at enhancing the compound's binding affinity, cell permeability, and metabolic stability.

One common optimization strategy is the introduction of specific functional groups to improve interactions with the target enzyme. For example, in the development of FGFR1 inhibitors, the introduction of an N-ethylpiperazine group was found to be important for both enzyme inhibitory and cellular activity. nih.gov Another approach involves the strategic placement of fluorine atoms to enhance potency. Li et al. designed and synthesized a series of new compounds harnessing fluorine substituents to improve the cellular activity of an indazole scaffold-bearing hit compound. nih.gov This resulted in a compound with a 2,6-difluoro-3-methoxyphenyl group that possessed potent enzymatic and antiproliferative activities. nih.gov

Structure-guided drug design, which utilizes the three-dimensional structure of the target protein, is another powerful tool for optimizing indazole derivatives. This approach allows for the rational design of modifications that are predicted to enhance binding affinity and selectivity. For instance, a series of 1H-indazole derivatives were synthesized using structure-guided drug design to develop potent epidermal growth factor receptor (EGFR) kinase inhibitors. nih.gov

The table below summarizes the SAR findings for a series of 1H-indazol-3-amine derivatives as FGFR1 inhibitors, illustrating the impact of different substituents on both enzymatic and cellular activity. nih.gov

| Compound | R Group | FGFR1 IC50 (nM) | Cellular Antiproliferative IC50 (nM) |

| 98 | 6-(3-methoxyphenyl) | 15.0 | 642.1 |

| 99 | Not specified (optimized from 98) | 2.9 | 40.5 |

| 100 | 2,6-difluoro-3-methoxyphenyl | < 4.1 | 25.3 (KG1 cell lines) |

This table is interactive. You can sort and filter the data to explore the structure-activity relationships.

Detailed Analysis of Ligand-Target Interactions and Binding Site Characteristics

The interaction between a ligand and its biological target is governed by a complex interplay of steric and electronic properties. For this compound and its analogues, which are predominantly investigated as protein kinase inhibitors, the binding mode is anchored by the core 1H-indazol-3-amine scaffold. This scaffold serves as an effective "hinge-binding fragment," a critical feature for potent kinase inhibition. nih.govresearchgate.net

The Indazole Core as a Hinge-Binder:

The primary and most crucial interaction for this class of compounds is the formation of hydrogen bonds with the backbone of the kinase hinge region, the flexible segment that connects the N- and C-lobes of the kinase domain. The 1H-indazol-3-amine moiety is adept at this, typically forming two or three key hydrogen bonds within the ATP-binding cleft. nih.govmdpi.com The amino group at the C-3 position and the nitrogen atoms of the indazole ring act as hydrogen bond donors and acceptors, respectively, mimicking the adenine (B156593) portion of ATP and securing the inhibitor's position. This anchoring allows the rest of the molecule to orient itself and engage with other regions of the binding site. mdpi.com

Binding Site Characteristics and Allosteric Interactions:

Many indazole-based kinase inhibitors function as Type II inhibitors, which bind to the inactive "DFG-out" conformation of the kinase. nih.gov In this conformation, the conserved Asp-Phe-Gly (DFG) motif at the start of the activation loop is flipped, exposing an additional hydrophobic pocket adjacent to the ATP site. nih.gov This provides an opportunity for inhibitors to make additional, highly specific interactions that are not possible in the active "DFG-in" state. The design of analogues often involves adding substituents that can occupy this allosteric site, enhancing both potency and selectivity.

Co-crystal structures of related amino-indazole inhibitors with kinases like c-Src have revealed that the inhibitor makes several hydrogen bonds within the ATP-binding cleft while other parts of the molecule extend into the hydrophobic region. nih.gov

Influence of Fluoro and Methoxy Substituents:

Fluorine Substitution: The placement of a fluorine atom is a common strategy in medicinal chemistry to enhance biological activity. nih.gov Studies on 1H-indazol-3-amine derivatives targeting Fibroblast Growth Factor Receptors (FGFR) have shown that a fluorine substitution at the 6-position of the indazole ring resulted in improved enzymatic activity and cellular potency. nih.gov The high electronegativity and small size of fluorine can lead to favorable interactions, such as C-F···H bonds with the protein or enhanced hydrophobic interactions within the binding pocket. nih.govbenthamscience.com It can also favorably alter the electronic properties of the aromatic ring system, influencing its interaction with the target.

Methoxy Substitution: The methoxy group at the 6-position is also critical for potency in several indazole-based inhibitor series. In a study of indazole derivatives as Glycogen Synthase Kinase 3 (GSK-3) inhibitors, methoxy-substituted compounds showed significantly higher activity compared to their methyl-substituted counterparts, highlighting the importance of this group for high potency. nih.gov Similarly, in a series of indazole–pyrimidine-based VEGFR-2 inhibitors, methoxy derivatives demonstrated superior potency compared to analogues bearing alkyl or halogen groups. nih.gov This suggests the methoxy group engages in favorable hydrogen bonding or polar interactions within the kinase binding site.

Research Findings on Analogues:

The structure-activity relationships of various indazole analogues highlight the importance of specific substitution patterns for targeting different kinases. The following tables summarize key findings from the literature.

| Compound | Substitution on Phenyl Ring | FGFR1 IC50 (nM) |

|---|---|---|

| 14a | 3-methoxyphenyl | 15 |

| 14b | 3-ethoxyphenyl | 13.2 |

| 14c | 3-isopropoxyphenyl | 9.8 |

| 14d | 3-methoxy-4-fluorophenyl | 5.5 |

| Compound | Target Kinase | Key Substitution | IC50 (nM or µM) |

|---|---|---|---|

| 13i | VEGFR-2 | Sulfonamide group | 34.5 nM |

| Pazopanib (Control) | VEGFR-2 | - | 30 nM |

| 46 | GSK-3β | Methyl on indazole phenyl ring | 0.64 µM |

| 50 | GSK-3β | Methoxy group | 0.35 µM |

Computational Chemistry and in Silico Investigations of 5 Fluoro 6 Methoxy 1h Indazol 3 Amine

Molecular Docking Simulations for Prediction and Analysis of Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is instrumental in understanding how a ligand, such as 5-fluoro-6-methoxy-1H-indazol-3-amine, might interact with a protein's binding site.

The 1H-indazole-3-amine scaffold is recognized as an effective hinge-binding fragment in many kinase inhibitors. nih.gov Molecular docking simulations of this compound with various protein kinases would likely show key interactions. The 3-amino group is expected to form crucial hydrogen bonds with the hinge region of the kinase, a common binding motif for this class of compounds. The fluorine atom at the 5-position can form favorable orthogonal multipolar interactions with the protein backbone, potentially enhancing binding affinity. nih.gov Furthermore, the methoxy (B1213986) group at the 6-position could engage in additional hydrogen bonds or hydrophobic interactions, further stabilizing the ligand-protein complex.

A hypothetical molecular docking study of this compound into the ATP binding site of a kinase like Fms-like tyrosine kinase 3 (FLT3) could reveal the following potential interactions:

| Functional Group of Ligand | Potential Interacting Residue in Protein | Type of Interaction |

| 3-amino group | Cysteine in hinge region | Hydrogen bond (donor) |

| Indazole N1 | Alanine in hinge region | Hydrogen bond (acceptor) |

| 5-fluoro group | Glycine backbone carbonyl | Multipolar C-F---C=O interaction |

| 6-methoxy group | Leucine side chain | Hydrophobic interaction |

These simulations are critical for structure-based drug design, allowing for the rational modification of the lead compound to improve its potency and selectivity.

Application of Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations can provide valuable information about its geometry, electronic properties, and reactivity.

DFT calculations can be used to determine the molecule's frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity and stability. nih.gov A smaller energy gap suggests that the molecule is more reactive.

Furthermore, DFT can be used to calculate the electrostatic potential surface, which illustrates the charge distribution within the molecule and helps to predict sites for electrophilic and nucleophilic attack. The fluorine and methoxy substituents on the indazole ring significantly influence the electronic properties. The fluorine atom, being highly electronegative, will withdraw electron density, while the methoxy group can donate electron density through resonance. These effects will modulate the reactivity of the entire molecule.

Key parameters that can be derived from DFT calculations for this compound include:

| Parameter | Significance |

| HOMO-LUMO energy gap | Chemical reactivity and kinetic stability |

| Electron affinity | Ability to accept an electron |

| Ionization potential | Energy required to remove an electron |

| Dipole moment | Polarity of the molecule |

| Atomic charges | Distribution of charge on each atom |

These theoretical calculations provide a deeper understanding of the molecule's intrinsic properties, which can be correlated with its biological activity.

Quantitative Structure-Activity Relationship (QSAR) Analysis for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. A QSAR model can be used to predict the activity of new, unsynthesized compounds.

For a series of derivatives of this compound, a QSAR study would involve calculating a set of molecular descriptors for each compound. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), or topological (e.g., connectivity indices).

The biological activity data, such as the half-maximal inhibitory concentration (IC50), would then be correlated with these descriptors using statistical methods like multiple linear regression or machine learning algorithms. nih.gov The resulting QSAR equation can be used to predict the activity of new derivatives and to understand which structural features are important for the desired biological effect.

A hypothetical QSAR model for a series of this compound derivatives might look like:

pIC50 = c0 + c1(LogP) + c2(Dipole Moment) + c3*(Molecular Weight)**

Where c0, c1, c2, and c3 are coefficients determined from the regression analysis. Such a model could guide the synthesis of new compounds with potentially improved activity.

Utilization of Virtual Screening and Fragment-Based Drug Design Approaches

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. This compound can be used as a query structure to search for similar compounds in large chemical databases.

In fragment-based drug design (FBDD), small molecular fragments are screened for their ability to bind to a biological target. nih.gov The 1H-indazole-3-amine core of this compound is an excellent starting point for FBDD. nih.gov This core can be used to identify initial hits with low affinity, which can then be optimized into more potent leads by growing the fragment or linking it with other fragments that bind to adjacent sites on the protein.

The process of using this compound in a fragment-based approach would involve:

Fragment Screening: Screening a library of fragments, including the indazole core, against the target protein using biophysical techniques like X-ray crystallography or NMR spectroscopy.

Hit Identification: Identifying fragments that bind to the target.

Structure-Guided Elaboration: Using the structural information of the fragment-protein complex to guide the chemical synthesis of more potent compounds by adding functional groups that can form additional favorable interactions.

The fluorine and methoxy substituents on the indazole ring provide specific vectors for chemical modification, allowing for a systematic exploration of the chemical space around the core fragment to achieve higher affinity and selectivity.

Patent Landscape Analysis and Academic Perspectives on Indazole Derivatives

Review of Academic Research Contributions within the Patent Literature Pertaining to Indazoles

Academic research has been instrumental in elucidating the fundamental biological activities of the indazole nucleus, which has subsequently fueled extensive patenting activity by pharmaceutical companies. A primary contribution from academia has been the identification of the indazole ring as a "privileged scaffold". researchgate.net This concept, signifying a molecular framework capable of binding to multiple, diverse biological targets, has positioned indazole as a cornerstone in drug discovery.

The most significant area of academic influence visible in patent literature is the development of protein kinase inhibitors. nih.gov Research demonstrating the ability of the 1H-indazole-3-amine structure to act as an effective hinge-binding fragment for tyrosine kinases has been foundational. nih.gov This insight has led to the design and patenting of numerous indazole derivatives targeting various kinases involved in cell proliferation and angiogenesis, such as VEGFR, FGFR, and EGFR. nih.govresearchgate.netgoogle.com Patents frequently cite academic studies that validate these molecular targets and provide the initial proof-of-concept for their therapeutic intervention in diseases like cancer. nih.govnih.gov

Furthermore, academic investigations into the structure-activity relationships (SAR) of substituted indazoles have guided the optimization of lead compounds within the pharmaceutical industry. For instance, studies on the impact of substituents at the 5- and 6-positions of the indazole ring have shown that groups like methoxy (B1213986) can enhance potency, a finding that is reflected in the design of patented compounds. nih.gov The development of synthetic methodologies for constructing the indazole core and its derivatives, often originating from academic laboratories, also forms a critical part of the patent landscape, enabling the large-scale production of these complex molecules. mdpi.comnih.gov

Identification of Key Indazole Scaffolds Featured in Pharmaceutical Patent Applications

An analysis of pharmaceutical patents reveals several recurring indazole scaffolds that are central to the development of new drugs. These scaffolds serve as the basic framework upon which various functional groups are appended to achieve desired potency and selectivity. The 1H-indazole tautomer is the most prevalent in patents, owing to its greater thermodynamic stability compared to the 2H-indazole form. nih.gov

The 1H-indazol-3-amine core is particularly prominent, especially in patents for oncology applications where it functions as a bioisostere for adenine (B156593), enabling it to bind to the ATP-binding site of protein kinases. nih.gov Another key scaffold is the 3-carboxamide indazole , which is also explored for its kinase inhibition properties. google.com

Patents demonstrate extensive exploration of substitutions at several key positions on the indazole ring to modulate pharmacological activity:

N1 Position: Substitution at this position is common for altering solubility, metabolic stability, and target engagement.

C3 Position: As mentioned, this is a critical point for attaching groups that interact with biological targets, with amine and amide functionalities being prevalent.

C5 and C6 Positions: The benzene (B151609) portion of the scaffold is frequently modified with small, electron-withdrawing or electron-donating groups like fluorine and methoxy to fine-tune electronic properties and binding interactions.

The following table summarizes key indazole scaffolds and their patented applications:

| Key Indazole Scaffold | Primary Patented Therapeutic Area | Examples of Patented Applications/Targets |

|---|---|---|

| 1H-Indazol-3-amine | Oncology | Inhibitors of Receptor Tyrosine Kinases (VEGFR, FGFR), Bcr-Abl. nih.govnih.gov |

| 1H-Indazole-3-carboxamide | Pain, Inflammation | Cannabinoid (CB1) Receptor Agonists. google.comgoogle.com |

| N1-Aryl/Alkyl Substituted Indazoles | Oncology, Neurodegeneration | Inhibitors of CDK complexes, Wnt signaling pathway. google.comtandfonline.comgoogle.com |

| 5-Halo/6-Alkoxy Indazoles | Oncology | Potent kinase inhibitors with improved binding affinity. nih.gov |

| General Indazole Derivatives | Infectious Diseases | Antifungal (inhibitors of fungal cytochrome b) and anti-HIV agents. researchgate.netgoogle.com |

Analysis of Current Research Trends and Future Directions in Indazole-Based Drug Development

The development of indazole-based drugs is currently dominated by the pursuit of novel cancer therapies. nih.gov A major trend is the design of highly selective kinase inhibitors that can overcome drug resistance. This includes the development of compounds that target mutated forms of kinases, such as the EGFR-L858R/T790M mutant in non-small-cell lung cancer. researchgate.netmdpi.com There is also a move towards creating pan-inhibitors that can target multiple kinases in a specific pathway, which may offer a more robust therapeutic effect. mdpi.com

Future directions in indazole-based drug development are expanding beyond oncology. There is growing interest and patent activity in several other therapeutic areas:

Neurodegenerative Diseases: Indazole derivatives are being explored for their potential to modulate pathways involved in diseases like Alzheimer's and Parkinson's. nih.gov

Inflammatory Disorders: The anti-inflammatory properties of indazoles continue to be a focus, with research aimed at developing treatments for conditions like rheumatoid arthritis. nih.govresearchgate.net

Infectious Diseases: Recent patents describe the application of indazole derivatives as antifungal and anti-protozoan agents, indicating a new avenue of research for this versatile scaffold. google.com

Metabolic Diseases: The ability of certain indazoles to influence metabolic pathways is being investigated for potential applications in diabetes and related complications. google.com

The chemical strategies being employed are also evolving. Molecular hybridization, which involves combining the indazole scaffold with other pharmacologically active moieties, is a key trend aimed at creating multifunctional drugs with novel mechanisms of action. nih.gov The development of indazole-based PROTACs (Proteolysis Targeting Chimeras) and molecular glues represents a cutting-edge approach to drug discovery, moving beyond simple inhibition to targeted protein degradation.

Q & A

Q. What are the common synthetic routes for 5-fluoro-6-methoxy-1H-indazol-3-amine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves cyclization of fluorinated precursors. A two-step approach is often employed:

Intermediate Formation : React 4-fluoro-3-methoxybenzaldehyde with hydrazine hydrate under reflux to form the indazole core .

Amination : Introduce the amine group via Buchwald-Hartwig coupling using palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) in toluene at 110°C .

Key Variables :

- Solvent polarity (DMF vs. toluene) affects cyclization efficiency.

- Catalyst loading (1-5 mol%) impacts by-product formation.

Optimization : Use HPLC to monitor reaction progress and isolate intermediates .

Q. How is the structural integrity of this compound validated?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

- NMR :

- H NMR: Peaks at δ 7.8–8.1 ppm (aromatic H), δ 6.2 ppm (NH₂), and δ 3.9 ppm (OCH₃) confirm substitution patterns .

- F NMR: A singlet near δ -110 ppm verifies fluorine position .

- X-ray Crystallography : Use SHELX software (SHELXL-2018) to refine crystal structures and confirm bond angles/distances (e.g., C-F bond: 1.34 Å) .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of this compound?

- Methodological Answer : Apply hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set to compute:

Q. How to resolve contradictions in biological activity data for indazole derivatives?

- Methodological Answer : Address discrepancies using:

- Dose-Response Curves : Test compound concentrations (0.1–100 μM) to identify non-linear effects (e.g., CYP1A2 inhibition IC₅₀: 12 μM vs. 25 μM in conflicting studies) .

- Molecular Docking (AutoDock Vina) : Simulate binding modes with protein targets (e.g., kinase domains) to assess steric clashes or hydrogen-bond mismatches .

Troubleshooting : - Use LC-MS to rule out degradation products.

- Validate assay conditions (pH, temperature) to ensure reproducibility .

Q. What strategies optimize regioselectivity in electrophilic substitution reactions of this compound?

- Methodological Answer : Control regiochemistry using:

- Directing Groups : The methoxy group directs electrophiles (e.g., nitronium ion) to the para position (C-4) .

- Protection/Deprotection : Temporarily protect the amine with Boc groups to prevent unwanted side reactions during halogenation .

Case Study : - Nitration with HNO₃/H₂SO₄ yields 4-nitro derivative (85% purity) when methoxy is unprotected .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.